

Ciprofibrate-CoA Interaction with Mitochondrial Enzymes: A Technical Guide

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Compound of Interest

Compound Name: Ciprofibrate-CoA

Cat. No.: B049741

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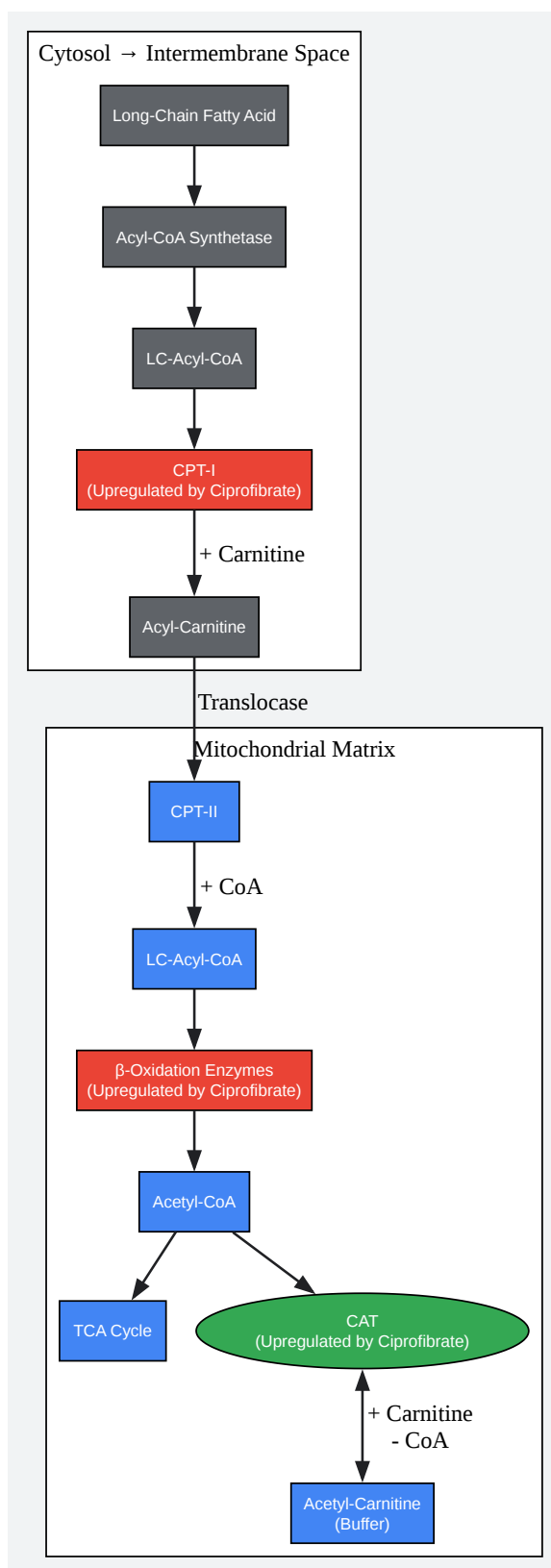
Abstract

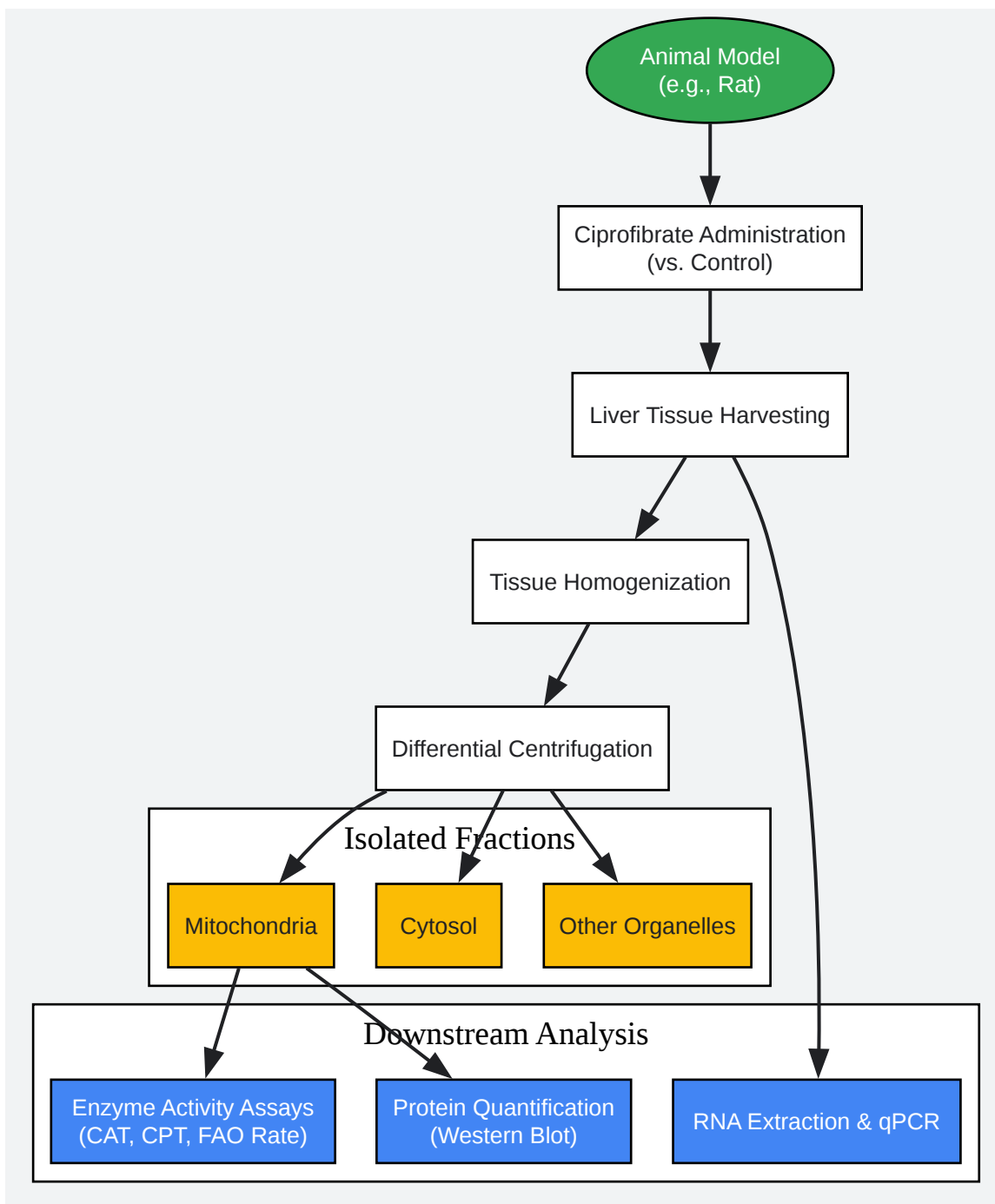
Ciprofibrate, a potent lipid-lowering agent of the fibrate class, exerts its primary effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α). Following cellular uptake, ciprofibrate is converted to its active form, **ciprofibrate-CoA**. This acyl-CoA thioester does not primarily function through direct allosteric modulation of mitochondrial enzymes but rather as a ligand for PPAR α , initiating a cascade of genomic effects that profoundly alter mitochondrial lipid metabolism. This technical guide provides an in-depth analysis of the downstream effects of **ciprofibrate-CoA** on mitochondrial enzyme expression and activity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows. The primary audience for this document includes researchers, scientists, and drug development professionals engaged in metabolic disease research.

Core Signaling Pathway: PPAR α Activation

The principal mechanism of action for ciprofibrate involves its conversion to **ciprofibrate-CoA**, which then serves as an agonist for PPAR α .^[1] PPAR α is a nuclear hormone receptor that functions as a ligand-activated transcription factor.^{[1][2]} Upon binding **ciprofibrate-CoA**, PPAR α undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.^{[3][4]} This binding event recruits coactivator proteins and initiates the transcription of genes

predominantly involved in fatty acid uptake, transport, and catabolism, particularly within the mitochondria and peroxisomes.[\[2\]](#)[\[4\]](#)[\[5\]](#)





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